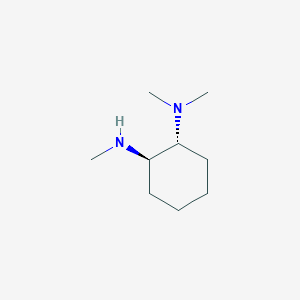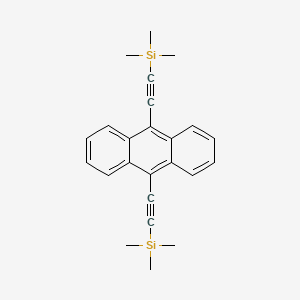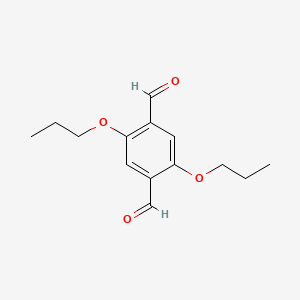
(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane
Übersicht
Beschreibung
(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis in Asymmetric Transfer Hydrogenation
- (1R,2R)-Diaminocyclohexane derivatives are used in asymmetric transfer hydrogenation, particularly in the hydrogenation of acetophenone to produce chiral alcohols. Mesoporous materials functionalized with these compounds have shown significant catalytic activity and selectivity. Enhanced catalytic properties were observed when the porous structure of the material was adjusted (Jiang et al., 2007).
Ligands for Metal Complexes in Catalysis
- Chiral Schiff bases derived from (1R,2R)-diaminocyclohexane have been synthesized and used as ligands for metal complexes. These complexes demonstrate potential as precursors for homogeneous asymmetric catalysis of various reactions (Karamé et al., 2003).
Development of Chiral Annular Ligands
- A chiral annular ligand derived from (1R,2R)-diaminocyclohexane has been synthesized, indicating the potential for creating complex organic compounds with unique structures (Liu Diansheng, 2009).
Synthesis of Novel Organic Compounds
- Research has explored the synthesis of novel organic compounds using (1R,2R)-diaminocyclohexane, demonstrating its versatility in organic synthesis. This includes the synthesis of unique cycloaliphatic and annular compounds (Liu Diansheng, 2004).
Applications in Asymmetric Aldol Reactions
- Derivatives of (1R,2R)-diaminocyclohexane have been applied as catalysts in asymmetric aldol reactions between ketones and aryl aldehydes, showing excellent yields and enantioselectivity (Xu et al., 2013).
Use in Nonlinear Optical Applications
- Compounds derived from (1R,2R)-diaminocyclohexane exhibit properties suitable for nonlinear optical applications. Their thermal stability and optical transparency are notable, making them candidates for quadratic nonlinear optical applications (Anthony et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds such as oxaliplatin, which contains a (1r,2r)-diaminocyclohexane moiety, have been shown to target dna in cancer cells .
Mode of Action
It’s worth noting that compounds with similar structures, such as oxaliplatin, interact with their targets (dna) by forming intrastrand and interstrand crosslinks, which inhibit dna replication and transcription, leading to cell death .
Biochemical Pathways
Similar compounds like oxaliplatin are known to affect the dna synthesis and repair pathways .
Pharmacokinetics
Studies on similar compounds like oxaliplatin have shown that they are rapidly cleared from plasma by covalent binding to tissues and renal elimination . The renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .
Result of Action
Similar compounds like oxaliplatin have been shown to induce cell death in cancer cells by inhibiting dna replication and transcription .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .
Eigenschaften
IUPAC Name |
(1R,2R)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSHCOCJMZNSV-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)



![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)


